Cinnamaldehyde thiosemicarbazone Cinnamaldehyde thiosemicarbazone
Brand Name: Vulcanchem
CAS No.: 5351-70-2
VCID: VC21302305
InChI: InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
SMILES: C1=CC=C(C=C1)C=CC=NNC(=S)N
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

Cinnamaldehyde thiosemicarbazone

CAS No.: 5351-70-2

Cat. No.: VC21302305

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

Cinnamaldehyde thiosemicarbazone - 5351-70-2

Specification

CAS No. 5351-70-2
Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name [(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
Standard InChI InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Standard InChI Key SHUQFXIRXYXNOZ-HCFISPQYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C=N/NC(=S)N
SMILES C1=CC=C(C=C1)C=CC=NNC(=S)N
Canonical SMILES C1=CC=C(C=C1)C=CC=NNC(=S)N

Introduction

Synthesis Methods for Cinnamaldehyde Thiosemicarbazone

The synthesis of cinnamaldehyde thiosemicarbazone follows relatively straightforward procedures that typically involve the condensation of thiosemicarbazide with cinnamaldehyde under specific reaction conditions.

General Synthesis Procedure

Cinnamaldehyde thiosemicarbazone can be synthesized by adding thiosemicarbazide (5 mmol) to cinnamaldehyde (5 mmol) in methanol (10 mL) with a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for 3-6 hours at 80°C, and the progress is monitored using thin-layer chromatography (TLC). After cooling to room temperature, the solid product is filtered, washed with hot methanol, and dried. For purification, recrystallization from a methanol-chloroform mixture (1:1) yields the final product with very good to excellent yields .

Alternative Synthesis Methods

An alternative method involves the condensation of cinnamaldehyde with thiosemicarbazide in ethanol at 80°C under reflux conditions, using HCl (0.1 mmol) as a catalyst . The resulting solid product is filtered and rinsed with cold ethanol, followed by recrystallization in chloroform to obtain the pure compound.

For trans-cinnamaldehyde thiosemicarbazone (Htcin), the synthesis follows similar procedures but specifically uses trans-cinnamaldehyde as the starting material . This method has been particularly useful for developing compounds intended for biological evaluation against leukemic cell lines.

Table 1: Typical Reaction Conditions for Cinnamaldehyde Thiosemicarbazone Synthesis

MethodSolventCatalystTemperatureReaction TimePurification Method
Method 1MethanolGlacial acetic acid80°C3-6 hoursRecrystallization in methanol-chloroform (1:1)
Method 2EthanolHCl (0.1 mmol)80°CNot specifiedRecrystallization in chloroform

Structural Characterization of Cinnamaldehyde Thiosemicarbazone

Cinnamaldehyde thiosemicarbazone and its derivatives have been thoroughly characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Spectroscopic Data

According to research, the 13C NMR spectrum of cinnamaldehyde thiosemicarbazone derivatives typically shows characteristic signals at around 175.8 ppm for the C=S group and 147.9 ppm for the C=N group . Other significant signals appear in the aromatic region between 125-143 ppm, corresponding to the cinnamaldehyde moiety. The presence of these specific signals confirms the successful formation of the thiosemicarbazone structure.

Mass spectrometry analysis provides molecular weight confirmation, with typical [M+H]+ peaks observed. For instance, certain derivatives show an m/z value of 328.1332 [M+H]+ . These spectroscopic data are essential for structural verification and purity assessment of the synthesized compounds.

Crystal Structure Analysis

X-ray crystallographic studies have been conducted on metal complexes of cinnamaldehyde thiosemicarbazone. For instance, a Ni(II) complex of cinnamaldehyde thiosemicarbazone (Ni(CMTSC)2DMSO) crystallizes in the P-1 space group with unit cell parameters: a = 8.1750(3) Å, b = 11.3400(4) Å, c = 15.1940(5) Å, α = 68.581(3)°, β = 78.894(4)° . These crystallographic studies provide crucial insights into the three-dimensional structure and packing arrangements of these compounds.

In the crystal structure, two Ni atoms were located on special positions providing two molecules of Ni(CMTSC)2 which differ by torsion angles and intermolecular interactions . This structural information is valuable for understanding the coordination geometry and binding behavior of cinnamaldehyde thiosemicarbazone with metal ions.

Table 2: Crystal Structure Parameters of Ni(II) Cinnamaldehyde Thiosemicarbazone Complex

ParameterValue
Space groupP-1
a (Å)8.1750(3)
b (Å)11.3400(4)
c (Å)15.1940(5)
α (°)68.581(3)
β (°)78.894(4)
Crystal typeBrown crystal obtained from DMSO solution

Biological Activities of Cinnamaldehyde Thiosemicarbazone

Cinnamaldehyde thiosemicarbazone and its derivatives exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications.

Carbonic Anhydrase-II Inhibition

Cinnamaldehyde-clubbed thiosemicarbazone derivatives have demonstrated significant inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme associated with various pathological conditions including glaucoma and certain cancers . Studies have reported IC50 values ranging from 10.3 ± 0.62 to 46.6 ± 0.62 μM for these derivatives .

Among the synthesized compounds, derivatives labeled as 3n (IC50 = 10.3 ± 0.62 μM), 3g (IC50 = 12.1 ± 1.01 μM), and 3h (IC50 = 13.4 ± 0.52 μM) exhibited higher inhibitory activity compared to the standard inhibitor, acetazolamide . This enhanced potency makes these compounds particularly interesting for further development as potential therapeutic agents.

Carbonic anhydrase-II plays a significant role in maintaining bicarbonate concentration in the eyes and has been implicated in renal, pancreatic, and gastritis carcinomas, as well as malignant brain tumors . The ability of cinnamaldehyde thiosemicarbazone derivatives to inhibit this enzyme suggests potential applications in treating these conditions.

Antileukemic Activity

Research has also investigated the antileukemic potential of cinnamaldehyde thiosemicarbazone and its metal complexes. Interestingly, while trans-cinnamaldehyde thiosemicarbazone (Htcin) alone showed negligible inhibitory activity against U937 leukemia cells, its metal complexes with copper and nickel demonstrated significant inhibition of proliferation with IC50 values in the micromolar range .

The mechanism of action involves cell cycle arrest at the G2/M checkpoint, suggesting a possible direct action on DNA or on topoisomerase IIa . Additionally, these compounds activate caspase-9 and caspase-3, while caspase-8 activity is significantly induced by both cinnamaldehyde metal complexes . These findings highlight the potential of cinnamaldehyde thiosemicarbazone metal complexes in cancer treatment.

Urease Enzyme Inhibition

Fluorinated derivatives of cinnamaldehyde thiosemicarbazone have been evaluated for their inhibitory potential against urease enzyme, which is linked to clinical conditions such as kidney stones and stomach ulcers . These derivatives displayed significant to moderate inhibition with IC50 values ranging from 2.7 ± 0.5 μM to 29.0 ± 0.5 μM .

Notably, compound 3c exhibited the highest inhibition potential with a competitive type of inhibition and a Ki value of 3.26 ± 0.0048 μM . The inhibition of urease is particularly relevant for addressing Helicobacter pylori infections, which cause gastric and peptic ulcers. At low pH, the urease enzyme provides an ideal environment for H. pylori in the stomach, and inhibiting this enzyme could potentially disrupt this pathological process .

Other Biological Activities

Beyond the activities mentioned above, thiosemicarbazones in general, including cinnamaldehyde-based ones, have been reported to possess various other biological properties including antiviral, antioxidant, antitumor, antimalarial, antibacterial, antifungal, anticancer, and anti-diabetic activities . This broad spectrum of biological activities highlights the versatility and potential of these compounds in drug discovery and development.

Table 3: IC50 Values of Selected Cinnamaldehyde Thiosemicarbazone Derivatives Against Various Targets

CompoundTarget EnzymeIC50 (μM)Reference
3nCarbonic Anhydrase-II10.3 ± 0.62
3gCarbonic Anhydrase-II12.1 ± 1.01
3hCarbonic Anhydrase-II13.4 ± 0.52
3cUrease2.7 ± 0.5
Range for other derivativesUreaseUp to 29.0 ± 0.5
Copper and Nickel complexesU937 leukemia cellsMicromolar range

Metal Complexes of Cinnamaldehyde Thiosemicarbazone

The metal complexation of cinnamaldehyde thiosemicarbazone significantly enhances its biological activities, as demonstrated in several studies.

Copper and Nickel Complexes

Copper and nickel complexes of trans-cinnamaldehyde thiosemicarbazone (Htcin) have been synthesized and characterized . These metal complexes exhibited enhanced biological activities compared to the free ligand. For instance, while Htcin showed no inhibition activity in U937 cells, both its copper and nickel complexes inhibited proliferation with IC50 values in the micromolar range .

The enhanced activity of these metal complexes can be attributed to the coordination of the metal ion with the thiosemicarbazone ligand, which alters the electronic and structural properties of the compound, potentially enhancing its interaction with biological targets.

Structure-Activity Relationship and Molecular Docking Studies

Understanding the relationship between the structure of cinnamaldehyde thiosemicarbazone derivatives and their biological activities is crucial for rational drug design and optimization.

Structure-Activity Relationship (SAR)

SAR studies have been conducted to identify the key structural features responsible for the biological activities of cinnamaldehyde thiosemicarbazone derivatives . These studies suggest that the presence of the thiourea-based functional nucleus (-NH-C=S-NH2) is essential for activity, while modifications to the cinnamaldehyde moiety can modulate the potency and specificity of these compounds .

For urease inhibition, a thorough SAR analysis of 4-fluorocinnamaldehyde-based thiosemicarbazones revealed that specific substitutions on the thiosemicarbazone moiety significantly impact the inhibitory potential . This information provides valuable guidance for designing more potent and selective inhibitors.

In the case of carbonic anhydrase-II inhibitors, the combination of cinnamaldehyde with thiosemicarbazone creates a bis-pharmacophore with enhanced activity . The presence of specific substituents on the thiosemicarbazone moiety influences the binding affinity and inhibitory potency.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of cinnamaldehyde thiosemicarbazone derivatives with their target proteins at the atomic level . For CA-II inhibitors, docking results indicated that the most active compound (3n) specifically mediated ionic interaction with the Zn ion in the active site of CA-II . Additionally, residues such as The199, Thr200, and Gln92 supported the binding through hydrogen bonding interactions .

The docking scores for active CA-II inhibitors ranged from -6.75 to -4.42 kcal/mol, showing good correlation with in vitro results . Similarly, for urease inhibitors, molecular docking revealed excellent binding interactions with the active site, supporting the experimental inhibition data .

These computational studies provide valuable insights into the binding mode and molecular interactions of cinnamaldehyde thiosemicarbazone derivatives with their target proteins, facilitating the rational design of more potent and selective compounds.

Table 4: Molecular Docking Results for Cinnamaldehyde Thiosemicarbazone Derivatives

TargetKey InteractionsDocking Score Range (kcal/mol)Reference
Carbonic Anhydrase-IIIonic interaction with Zn ion; H-bonds with The199, Thr200, Gln92-6.75 to -4.42
UreaseExcellent binding interactions with active siteNot specified in search results

Applications of Cinnamaldehyde Thiosemicarbazone

Cinnamaldehyde thiosemicarbazone and its derivatives find applications across various scientific fields due to their diverse properties and activities.

Medicinal Applications

In medicinal chemistry, cinnamaldehyde thiosemicarbazone derivatives have been investigated for their potential in cancer treatment, particularly against leukemia . They have also shown promise as inhibitors of carbonic anhydrase-II, suggesting potential applications in the treatment of glaucoma and as supplements in cancer chemotherapy .

Additionally, their activity against urease enzyme indicates potential use in treating conditions like kidney stones and stomach ulcers, particularly those associated with Helicobacter pylori infections . The broad spectrum of biological activities exhibited by these compounds suggests their potential utility in addressing various medical conditions.

Material Science Applications

In materials science, thiosemicarbazones, including cinnamaldehyde derivatives, have been studied as corrosion inhibitors for metals in acidic media. Their ability to form complexes with metal ions can protect metal surfaces from corrosion, representing a practical application beyond biomedical uses.

The coordination properties of cinnamaldehyde thiosemicarbazone make it a versatile ligand for metal complexation, which can be exploited in various material science applications.

Biochemical Applications

The biochemical applications of cinnamaldehyde thiosemicarbazone include their use as enzyme inhibitors and as tools for studying cellular mechanisms such as apoptosis and cell cycle regulation . Their specific interactions with target proteins make them valuable probes for investigating biochemical processes.

The metal complexes of cinnamaldehyde thiosemicarbazone provide insights into metal-ligand interactions and their effects on biological systems. These studies contribute to our understanding of the role of metal ions in biological processes and diseases.

Future Research Directions

The promising activities and applications of cinnamaldehyde thiosemicarbazone warrant further investigation in several directions.

Development of More Selective Derivatives

Future research could focus on designing more selective derivatives by modifying the cinnamaldehyde moiety or the thiosemicarbazone functional group. Structure-activity relationship studies and molecular docking analyses provide valuable guidance for rational design approaches.

The development of derivatives with enhanced specificity for particular targets could lead to more effective therapeutic agents with reduced side effects. This is particularly relevant for anticancer applications, where selectivity for cancer cells over healthy cells is crucial.

Exploration of Additional Metal Complexes

While copper and nickel complexes have shown promising activities, the exploration of complexes with other metal ions could reveal compounds with unique properties and enhanced efficacies. Different metals may impart distinct electronic and structural characteristics to the complexes, potentially leading to novel activities.

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